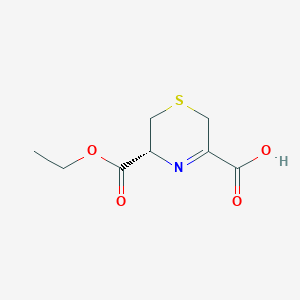

(6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate Salt, commonly known as THFA-pTSA, is a synthetic derivative of tetrahydrofolic acid (THF) that is widely used in scientific research. THFA-pTSA is a water-soluble salt of THF, which is an essential cofactor in many biochemical processes. THFA-pTSA is used in a variety of applications such as enzyme inhibition, protein purification, and drug development.

Mechanism of Action

(6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate SaltA-pTSA acts as a reversible inhibitor of enzymes such as DHFR. The mechanism of action of (6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate SaltA-pTSA involves the binding of the pTSA group to the active site of the enzyme, which prevents the enzyme from binding to its substrate. The binding of (6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate SaltA-pTSA to the enzyme is reversible, which allows it to be used as a reversible inhibitor in enzyme inhibition studies.

Biochemical and Physiological Effects

(6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate SaltA-pTSA has been shown to inhibit the activity of DHFR in vitro, which leads to the accumulation of dihydrofolate (DHF) in the cell. This accumulation of DHF can lead to the inhibition of other enzymes involved in folate metabolism, such as thymidylate synthase (TS). Inhibition of TS can lead to the accumulation of thymidine monophosphate (TMP), which can inhibit DNA replication. Additionally, (6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate SaltA-pTSA has been shown to inhibit thymidylate synthase in vivo, which can lead to the inhibition of DNA synthesis and cell growth.

Advantages and Limitations for Lab Experiments

(6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate SaltA-pTSA has several advantages for use in lab experiments. It is a water-soluble salt of (6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate Salt, which makes it easy to use in aqueous solutions. Additionally, it is a reversible inhibitor of enzymes, which allows it to be used in enzyme inhibition studies. However, (6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate SaltA-pTSA also has some limitations for use in lab experiments. It is not as potent as other inhibitors, such as methotrexate, which can make it difficult to use in some experiments. Additionally, it can be toxic to cells at high concentrations, which can limit its use in cell culture experiments.

Future Directions

(6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate SaltA-pTSA has many potential applications in scientific research, and there are several future directions that could be explored. One potential application is in drug development, as (6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate SaltA-pTSA could be used to study drug-target interactions. Additionally, (6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate SaltA-pTSA could be used in enzyme inhibition studies to study the regulation of enzymes involved in folate metabolism. Furthermore, (6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate SaltA-pTSA could be used in protein purification studies to isolate and purify proteins of interest. Finally, (6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate SaltA-pTSA could be used to study the biochemical and physiological effects of (6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate Salt, as well as its role in cellular processes.

Synthesis Methods

(6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate SaltA-pTSA is synthesized through a reaction between (6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate Salt and p-toluenesulfonic acid (pTSA). In this reaction, the carboxylic acid group of pTSA is protonated by (6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate Salt and forms an ester bond. The reaction is typically conducted in an aqueous medium at pH 5-7. The product is then isolated and purified by recrystallization or chromatography.

Scientific Research Applications

(6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate SaltA-pTSA is widely used in scientific research due to its versatile properties. It is used in enzyme inhibition studies as a reversible inhibitor of enzymes such as dihydrofolate reductase (DHFR). (6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate SaltA-pTSA is also used in protein purification as a substrate for affinity chromatography. Additionally, (6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate SaltA-pTSA is used in drug development as a substrate for drug-target interactions.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate Salt involves the conversion of p-aminobenzoic acid to the final product through a series of chemical reactions.", "Starting Materials": [ "p-Aminobenzoic acid", "Methanol", "Dimethylamine", "Formic acid", "Toluene", "Sulfuric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: p-Aminobenzoic acid is reacted with methanol and sulfuric acid to form methyl p-aminobenzoate.", "Step 2: Methyl p-aminobenzoate is reacted with dimethylamine and formic acid to form N,N-dimethyl-methyl p-aminobenzoate.", "Step 3: N,N-dimethyl-methyl p-aminobenzoate is reacted with toluene and sulfuric acid to form N,N-dimethyl-methyl p-toluenesulfonate.", "Step 4: N,N-dimethyl-methyl p-toluenesulfonate is reacted with sodium hydroxide to form (6S)-Tetrahydrofolic Acid Dimethyl Ester.", "Step 5: (6S)-Tetrahydrofolic Acid Dimethyl Ester is reacted with hydrochloric acid to form (6S)-Tetrahydrofolic Acid.", "Step 6: (6S)-Tetrahydrofolic Acid is reacted with sodium bicarbonate and ethyl acetate to form (6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate Salt." ] } | |

CAS RN |

319919-91-0 |

Molecular Formula |

C₂₁H₂₇N₇O₆.C₇H₈O₃S |

Molecular Weight |

473.481722 |

synonyms |

N-[4-[[[(6S)-2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]methyl]amino]benzoyl]-L-glutamic Acid Dimethyl Ester Mono(4-methylbenzenesulfonate); |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-6-methoxyphenyl]methanesulfonamide](/img/structure/B1144849.png)

![2-[(2Z)-3-ethenyl-4-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]acetamide](/img/structure/B1144852.png)

![10-[2-(1-methyl-2-piperidinyl)ethyl]-10H-phenothiazine hydrochloride](/img/structure/B1144853.png)

![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B1144857.png)

![N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine](/img/structure/B1144862.png)